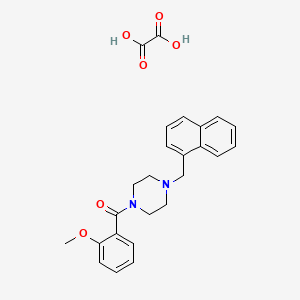
1-(2-methoxybenzoyl)-4-(1-naphthylmethyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxybenzoyl)-4-(1-naphthylmethyl)piperazine oxalate is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a piperazine derivative that has shown promise in the treatment of various neurological disorders.
Wissenschaftliche Forschungsanwendungen
1-(2-methoxybenzoyl)-4-(1-naphthylmethyl)piperazine oxalate has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective, anti-inflammatory, and anti-anxiety properties. It has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Wirkmechanismus
The exact mechanism of action of 1-(2-methoxybenzoyl)-4-(1-naphthylmethyl)piperazine oxalate is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the dopamine and serotonin systems. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective and anti-anxiety effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-methoxybenzoyl)-4-(1-naphthylmethyl)piperazine oxalate has various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-methoxybenzoyl)-4-(1-naphthylmethyl)piperazine oxalate in lab experiments is that it has been extensively studied and has shown promising results in various neurological disorders. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-methoxybenzoyl)-4-(1-naphthylmethyl)piperazine oxalate. One direction is to further investigate its potential therapeutic applications in neurological disorders. Another direction is to study its mechanism of action in more detail to develop targeted therapies. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, 1-(2-methoxybenzoyl)-4-(1-naphthylmethyl)piperazine oxalate is a promising compound that has shown potential in the treatment of various neurological disorders. Its neuroprotective, anti-inflammatory, and anti-anxiety properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 1-(2-methoxybenzoyl)-4-(1-naphthylmethyl)piperazine oxalate involves the reaction of 1-(2-methoxybenzoyl)-4-(1-naphthylmethyl)piperazine with oxalic acid. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting compound is then purified using various techniques such as recrystallization and chromatography.
Eigenschaften
IUPAC Name |
(2-methoxyphenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2.C2H2O4/c1-27-22-12-5-4-11-21(22)23(26)25-15-13-24(14-16-25)17-19-9-6-8-18-7-2-3-10-20(18)19;3-1(4)2(5)6/h2-12H,13-17H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMCYIPOKHEVHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyphenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone;oxalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5155101.png)


![N-(5-isoquinolinylmethyl)-2-[(4-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5155124.png)
![1-(4-butoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5155128.png)
![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5155133.png)
![N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide](/img/structure/B5155149.png)
![1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5155171.png)
![N-({[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5155186.png)
![5-{5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5155194.png)
![3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5155205.png)

![9-(3-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5155218.png)